2,4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
2,4-Difluoro-[1,1’-biphenyl]-3-carboxylic acid is an organic compound with the molecular formula C13H8F2O2 It is a derivative of biphenyl, where two fluorine atoms are substituted at the 2 and 4 positions, and a carboxylic acid group is attached at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,4-difluorobenzene.
Suzuki-Miyaura Coupling: This reaction involves the coupling of 2,4-difluorobenzene with a boronic acid derivative of biphenyl under the influence of a palladium catalyst and a base.
Oxidation: The resulting biphenyl derivative is then oxidized to introduce the carboxylic acid group at the 3 position.
Industrial Production Methods
Industrial production methods for 2,4-Difluoro-[1,1’-biphenyl]-3-carboxylic acid are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The fluorine atoms on the biphenyl ring make it susceptible to electrophilic substitution reactions.
Nucleophilic Substitution: The presence of fluorine atoms also allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the fluorine atoms.
Oxidation and Reduction: The carboxylic acid group can undergo oxidation to form carboxylate salts or reduction to form alcohols.
Common Reagents and Conditions
Electrophilic Substitution: Halogens (Cl2, Br2), nitric acid (HNO3)
Nucleophilic Substitution: Amines (NH3, R-NH2), thiols (R-SH)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
Electrophilic Substitution: Halogenated or nitrated biphenyl derivatives
Nucleophilic Substitution: Aminated or thiolated biphenyl derivatives
Oxidation: Carboxylate salts
Reduction: Alcohols
Scientific Research Applications
2,4-Difluoro-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Difluoro-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobiphenyl: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
4-(2’,4’-Difluoro-[1,1’-biphenyl]-4-yl)-2-methylbutanoic acid: Contains an additional methyl group, which can influence its chemical properties and reactivity.
N-(2’,4’-Difluoro-4-hydroxy-5-iodobiphenyl-3-yl)carbonyl-beta-alanine: Contains additional functional groups, making it more complex and potentially more biologically active.
Uniqueness
2,4-Difluoro-[1,1’-biphenyl]-3-carboxylic acid is unique due to the presence of both fluorine atoms and a carboxylic acid group on the biphenyl scaffold. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H8F2O2 |
---|---|
Molecular Weight |
234.20 g/mol |
IUPAC Name |
2,6-difluoro-3-phenylbenzoic acid |
InChI |
InChI=1S/C13H8F2O2/c14-10-7-6-9(8-4-2-1-3-5-8)12(15)11(10)13(16)17/h1-7H,(H,16,17) |
InChI Key |
BZGZJXSBYBFDIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)F)C(=O)O)F |
Origin of Product |
United States |
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